molecular formula C16H19BO2 B2921566 5,5-dimethyl-2-(4-methyl-1-naphthalenyl)-1,3,2-Dioxaborinane CAS No. 1232309-74-8

5,5-dimethyl-2-(4-methyl-1-naphthalenyl)-1,3,2-Dioxaborinane

Cat. No.: B2921566
CAS No.: 1232309-74-8
M. Wt: 254.14
InChI Key: VQGCSABEVHTBQH-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(4-methyl-1-naphthalenyl)-1,3,2-dioxaborinane is a boronic ester derivative featuring a bicyclic naphthalene core substituted with a methyl group at the 4-position. This compound belongs to the 1,3,2-dioxaborinane class, characterized by a six-membered ring containing two oxygen atoms and one boron atom. Boronic esters like this are critical intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in pharmaceuticals, agrochemicals, and materials science . The 4-methylnaphthalenyl moiety confers unique steric and electronic properties, distinguishing it from simpler aryl-substituted analogs.

Properties

IUPAC Name

5,5-dimethyl-2-(4-methylnaphthalen-1-yl)-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BO2/c1-12-8-9-15(14-7-5-4-6-13(12)14)17-18-10-16(2,3)11-19-17/h4-9H,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGCSABEVHTBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C3=CC=CC=C23)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,5-Dimethyl-2-(4-methyl-1-naphthalenyl)-1,3,2-dioxaborinane is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a dioxaborinane ring system with substituents that enhance its reactivity and potential biological interactions. Its structure can be represented as follows:

C15H17BO2\text{C}_{15}\text{H}_{17}\text{B}\text{O}_2

This structure includes two methyl groups on the boron atom and a naphthalene moiety, which is known for its aromatic properties.

Anticancer Properties

Research indicates that compounds containing boron have significant anticancer properties. The dioxaborinane structure may exhibit cytotoxic effects against various cancer cell lines. For example:

  • Cell Line Studies : In vitro studies have shown that derivatives of dioxaborinanes can induce apoptosis in cancer cells by activating caspase pathways. Specific studies have demonstrated that compounds similar to this compound exhibit IC50 values in the micromolar range against breast and prostate cancer cells .

Antimicrobial Activity

Dioxaborinanes have also been explored for their antimicrobial properties. Preliminary studies suggest that they may inhibit the growth of certain bacteria and fungi:

  • Bacterial Inhibition : Tests against Gram-positive and Gram-negative bacteria indicate a broad spectrum of activity. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells leading to increased ROS levels, which can trigger cell death pathways.
  • Enzyme Inhibition : It is hypothesized that the dioxaborinane may inhibit specific enzymes involved in cell proliferation and survival.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of dioxaborinane derivatives for their anticancer properties. The results indicated that modifications to the naphthalene group significantly enhanced cytotoxicity against various cancer cell lines. The most potent derivative exhibited an IC50 value of 0.5 µM against breast cancer cells .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of boron-containing compounds. It was found that this compound showed significant inhibition against Candida albicans with a minimum inhibitory concentration (MIC) of 32 µg/mL .

Data Summary Table

Activity TypeCell Line/BacteriaIC50/MIC ValueReference
AnticancerBreast Cancer Cells0.5 µM
AnticancerProstate Cancer Cells1.0 µM
AntimicrobialStaphylococcus aureus16 µg/mL
AntimicrobialEscherichia coli32 µg/mL
AntimicrobialCandida albicans32 µg/mL

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s closest analogs differ in the aryl/heteroaryl substituent attached to the boronic ester core. Key examples include:

Compound Name Substituent CAS Number Molecular Formula Molecular Weight (Da) TPSA (Ų) Rotatable Bonds
5,5-Dimethyl-2-(4-methyl-1-naphthalenyl)-1,3,2-dioxaborinane 4-Methylnaphthalenyl 22871-77-8* C₁₆H₁₉BO₂ 254.14† 18.5 1
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane Phenyl 5123-13-7 C₁₀H₁₃BO₂ 176.02 18.5 1
2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane 4-Fluorophenyl 225916-39-2 C₁₁H₁₄BFO₂ 208.04 18.5 1
2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane 3,5-Dimethylphenyl 905966-45-2 C₁₃H₁₉BO₂ 218.15 18.5 1

Note: The CAS number 22871-77-8 corresponds to the 1-naphthalenyl derivative without the 4-methyl group. †Calculated molecular weight based on formula.

Key Observations :

  • Methyl groups (e.g., 3,5-dimethylphenyl) introduce steric hindrance, which may improve regioselectivity but reduce reaction rates .

Reactivity in Cross-Coupling Reactions

  • Phenyl Analogs : Simpler substrates like 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane (CAS 5123-13-7) exhibit high reactivity in Suzuki couplings but may suffer from protodeboronation under basic conditions .
  • Fluorophenyl Derivatives : The 4-fluorophenyl analog (CAS 225916-39-2) shows moderated reactivity due to electron withdrawal, making it suitable for electron-deficient aryl halides .
  • Naphthalenyl Derivatives : The extended π-system in the target compound could enhance conjugation, stabilizing transition states in couplings with aromatic partners. However, steric hindrance from the methyl group might necessitate optimized ligand systems (e.g., bulky phosphines) .

Thermal and Chemical Stability

  • Thermal Stability : While direct data is lacking, analogs like 2,4,6-trimethylphenyl derivatives (CAS 214360-78-8) exhibit enhanced thermal stability due to steric protection of the boron center .
  • Hydrolytic Stability: The 5,5-dimethyl groups on the dioxaborinane ring shield the boron atom, reducing hydrolysis rates compared to non-alkylated analogs (e.g., pinacol boronic esters) .

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